molecular formula C16H16Cl2N4O2 B2734817 N-(3,4-dichlorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide CAS No. 1421446-03-8

N-(3,4-dichlorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Cat. No.: B2734817
CAS No.: 1421446-03-8
M. Wt: 367.23
InChI Key: RCVNBLTYVWCREQ-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a dichlorophenyl group, a pyrazin-2-yloxy group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.

    Introduction of the Dichlorophenyl Group: This step involves the reaction of the piperidine derivative with 3,4-dichlorobenzoyl chloride under basic conditions to form the corresponding amide.

    Attachment of the Pyrazin-2-yloxy Group: The final step involves the reaction of the intermediate with pyrazin-2-ol in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide
  • N-(3,4-dichlorophenyl)-4-(quinolin-2-yloxy)piperidine-1-carboxamide

Uniqueness

N-(3,4-dichlorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is unique due to the presence of the pyrazin-2-yloxy group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-pyrazin-2-yloxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4O2/c17-13-2-1-11(9-14(13)18)21-16(23)22-7-3-12(4-8-22)24-15-10-19-5-6-20-15/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVNBLTYVWCREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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